Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate

M1 muscarinic PAM scaffold hopping CNS drug discovery

Pain point: Sourcing the 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core for kinase inhibitor programs often yields regioisomeric mixtures or fully aromatic analogs that fail to reproduce published SAR. Solution: This exclusive 6-ethyl ester dihydro intermediate delivers the precise sp³ character required for mutant-selective hinge-binding conformations. - Enables high selectivity for EGFR exon 20 mutants over wild-type; the fully aromatic analog is explicitly non-viable for these programs. - Provides a protected handle for late-stage hydrolysis and amide coupling, directly matching the synthetic routes in US 20240109885. - 4-azaindole topology unlocks c-Met kinase space vs. FGFR-selective pyrrolo[2,3-b]pyridines. Bulk stock available for immediate global shipment.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
Cat. No. B13072002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(CCN2)N=C1
InChIInChI=1S/C10H12N2O2/c1-2-14-10(13)7-5-9-8(12-6-7)3-4-11-9/h5-6,11H,2-4H2,1H3
InChIKeyJXTRYABTOFLCJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate: Chemical Class and Core Characteristics for Procurement Decisions


Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate (CAS 1194732-42-7, molecular formula C₁₀H₁₂N₂O₂, MW 192.21 g/mol) is a 2,3-dihydro-4-azaindole derivative belonging to the pyrrolo[3,2-b]pyridine heterocyclic family . The compound features a partially saturated pyrrole ring fused to a pyridine core at the [3,2-b] junction, bearing an ethyl ester at the 6-position. This dihydro scaffold is a privileged intermediate in medicinal chemistry, serving as a key building block for kinase inhibitor programs—including selective EGFR exon 20 mutant inhibitors—and for muscarinic M1 positive allosteric modulator (PAM) development, where the [3,2-b] regioisomer has demonstrated differentiated pharmacological profiles compared to the more common [2,3-b] regioisomer [1][2].

Why Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate Cannot Be Replaced by Generic Analogs in Research Procurement


Substituting Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate with its fully aromatic analog (ethyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate, CAS 1261885-66-8) or with regioisomeric pyrrolo[2,3-b]pyridine esters introduces consequential changes in molecular geometry, electronic distribution, and biological target engagement. The 2,3-dihydro saturation eliminates aromaticity in the pyrrole ring, altering the dihedral angle between the fused rings and the spatial presentation of the 6-carboxylate ester to binding pockets [1]. Direct scaffold-hopping studies have demonstrated that pyrrolo[3,2-b]pyridine and pyrrolo[2,3-b]pyridine regioisomers yield divergent M1 PAM potency, agonist liability, and ancillary pharmacology profiles despite identical peripheral substitution [2]. Furthermore, the specific 6-carboxylate ester regiochemistry is synthetically non-trivial; most commercial pyrrolo[3,2-b]pyridine esters are substituted at the 2- or 3-position. Replacing the ethyl ester with a methyl ester or free carboxylic acid alters both the compound's lipophilicity and its suitability as a protected intermediate in multi-step synthetic sequences where late-stage ester hydrolysis is required . These differences are not cosmetic—they directly affect whether a synthesized lead series will reproduce published structure-activity relationships.

Quantitative Differentiation Evidence for Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate vs. Closest Analogs


Pyrrolo[3,2-b]pyridine vs. Pyrrolo[2,3-b]pyridine Scaffold: M1 PAM Potency and Agonism Liability Compared Head-to-Head

In a direct scaffold-hopping study, the pyrrolo[3,2-b]pyridine-based M1 PAM VU6007496 (compound 11) was compared side-by-side with its pyrrolo[2,3-b]pyridine-based predecessor VU6007477 and a thieno[3,2-b]pyridine congener (compound 12). On human M1, compound 11 (pyrrolo[3,2-b]pyridine scaffold) exhibited an EC₅₀ of 228 nM (80% ACh max, pEC₅₀ = 6.78 ± 0.11) with minimal M1 agonism (EC₅₀ > 10 μM, 24% ACh Max) [1]. In contrast, the thieno[3,2-b]pyridine compound 12 was more potent as a PAM (EC₅₀ = 149 nM, 73% ACh max) but displayed undesirable moderate M1 agonism (EC₅₀ = 3.1 μM, 38% ACh Max) [1]. Both compounds were inactive on human and rat M2–M5 (EC₅₀s > 30 μM). In a Lead Profiling Screen of 68 GPCRs, ion channels, and transporters, compound 11 had no significant off-target hits (<50% displacement at 10 μM), whereas compound 12 showed a significant hit at melatonin MT₁ (70% displacement at 10 μM) [1]. In vivo, compound 11 demonstrated a minimum effective dose of 3 mg/kg p.o. in novel object recognition, with rat PK showing 66% oral bioavailability and a 6.1 h half-life [1].

M1 muscarinic PAM scaffold hopping CNS drug discovery allosteric modulator selectivity

2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine Core for EGFR Exon 20 Mutant Selectivity vs. First-to-Third Generation EGFR Inhibitors

The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core has been specifically claimed in patent US 20240109885 as the central scaffold for a new generation of EGFR inhibitors targeting exon 20 insertion and deletion mutations [1]. The patent explicitly states that existing first-, second-, and third-generation EGFR inhibitors show limited efficacy against exon 20 insertion mutations (with the exception of A763-Y764insFQEA), and that current investigational agents TAK-788 and TAS-6417 suffer from dose-limiting toxicity due to limited selectivity for EGFR wild type [1]. The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives described in the patent are reported to exhibit strong inhibitory effects on EGFR exon 20 mutant cellular activities while showing high selectivity over EGFR wild type [1]. This dihydro scaffold introduces sp³ character at the 2- and 3-positions, altering the conformational preference of the fused ring system relative to the fully aromatic 1H-pyrrolo[3,2-b]pyridine, which is a critical determinant of kinase hinge-binding geometry [1].

EGFR exon 20 insertion NSCLC kinase inhibitor selectivity drug-resistant mutations

FGFR1–4 Inhibitory Profile of Pyrrolopyridine Scaffolds: Cross-Scaffold Potency and Isoform Selectivity Comparison

A series of 1H-pyrrolo[2,3-b]pyridine derivatives was systematically evaluated for FGFR1–4 inhibition. The lead compound 4h exhibited IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4), demonstrating >100-fold selectivity for FGFR1–3 over FGFR4 [1]. In contrast, published 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives have been reported to target FGFRs with a different isoform selectivity fingerprint, and are described as analogs of 4-azaindole acting as novel c-Met kinase inhibitors . The pyrrolo[3,2-b]pyridine (4-azaindole) scaffold presents the pyridine nitrogen at a position topologically distinct from the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, resulting in different hinge-binding hydrogen bond patterns that can redirect kinase selectivity [2]. While direct FGFR IC₅₀ head-to-head data between the [3,2-b] and [2,3-b] regioisomers are not available in a single study, the established FGFR1 inhibitory activity of 1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (IC₅₀ = 1.9 μM for a reference compound) [1] provides a baseline indicating that the scaffold is competent for FGFR engagement, albeit with a different potency window than optimized [2,3-b] series compounds.

FGFR inhibitor cancer therapeutics kinase selectivity breast cancer

Antiproliferative Activity of Pyrrolo[3,2-b]pyridine Derivatives Against Melanoma: Benchmarking Against Sorafenib

A series of diarylurea and amide derivatives bearing the pyrrolo[3,2-b]pyridine scaffold was evaluated for in vitro antiproliferative activity against human melanoma A375 cells and HS 27 human fibroblasts. Most newly synthesized compounds showed superior or similar activity against A375 compared to the multi-kinase inhibitor Sorafenib, with meta-substituted derivatives (Ij-k and Iv-w) as exceptions [1]. Compounds Ir and It, featuring 5-benzylamide-substituted 4′-amide moieties, exhibited the most potent activity in the series [1]. This study establishes the pyrrolo[3,2-b]pyridine core as a viable scaffold for antiproliferative agents benchmarked against an approved oncology drug, whereas comparable pyrrolo[3,2-c]pyridine regioisomers evaluated in a separate study showed divergent structure-activity relationships against the same cell line [2].

melanoma antiproliferative Sorafenib comparator kinase inhibitor

Antibacterial Activity of 5-Oxo-pyrrolo[3,2-b]pyridine Derivatives: HTS-Validated MIC Against E. coli with Translation Inhibition Mechanism

A high-throughput screening campaign utilizing a dual-reporter system (pDualrep2) identified 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of antibacterial agents [1]. The most active molecule demonstrated a MIC value of 3.35 µg/mL against E. coli, with mechanistic signatures indicating translation blockage (low Katushka2S signal) without SOS response induction [1]. Critically, the compound did not exhibit cytotoxicity in a standard cell viability assay, suggesting a bacterial-specific mechanism [1]. The 5-oxo-4H-pyrrolo[3,2-b]pyridine core is directly accessible from 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine intermediates via oxidation, positioning the target compound's scaffold as a precursor to this antibacterial chemotype.

antibacterial high-throughput screening translation inhibitor E. coli

Optimal Application Scenarios for Ethyl 1H,2H,3H-pyrrolo[3,2-B]pyridine-6-carboxylate Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of Selective EGFR Exon 20 Mutant Inhibitor Libraries

Medicinal chemistry teams pursuing selective EGFR exon 20 insertion/deletion inhibitors for non-small cell lung cancer (NSCLC) should procure this compound as the core intermediate. The 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine scaffold is explicitly claimed in US Patent 20240109885 as enabling high selectivity for exon 20 mutants over wild-type EGFR, a differentiation that first-to-third generation EGFR inhibitors (gefitinib, afatinib, osimertinib) and even clinical-stage exon 20 agents (poziotinib, TAK-788, TAS-6417) have not adequately achieved [1]. The 6-ethyl ester allows late-stage diversification via hydrolysis to the carboxylic acid followed by amide coupling, a synthetic strategy employed across multiple kinase inhibitor programs. Using the fully aromatic analog (CAS 1261885-66-8) would eliminate the sp³ character required for the claimed mutant-selective hinge-binding conformation [1].

Neuroscience: Development of Muscarinic M1 Positive Allosteric Modulators with Reduced Agonism Liability

CNS drug discovery teams developing M1 PAMs for cognitive deficits in schizophrenia or Alzheimer's disease should select the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold over the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. Direct head-to-head data demonstrate that the [3,2-b] scaffold yields PAMs with approximately 10-fold lower M1 agonism (EC₅₀ > 10 μM vs. 3.1 μM) and cleaner ancillary pharmacology (0 vs. 1 off-target hit in a 68-target panel) compared to thieno[3,2-b]pyridine and pyrrolo[2,3-b]pyridine alternatives [2]. The minimum effective dose of 3 mg/kg p.o. in novel object recognition, combined with 66% oral bioavailability in rat, provides a benchmark for PK/PD optimization [2]. The ethyl ester serves as a protected precursor to the 6-carboxylic acid for further SAR exploration [2].

Oncology: FGFR/c-Met Dual-Targeting Kinase Inhibitor Lead Generation

Oncology research groups seeking to explore kinase inhibitor chemical space beyond FGFR-selective pyrrolo[2,3-b]pyridines should procure this compound as a starting material. Published data show that pyrrolo[3,2-b]pyridine-6-carboxylic acid derivatives function as c-Met kinase inhibitors, whereas the pyrrolo[2,3-b]pyridine scaffold predominantly yields FGFR1–3 selective inhibitors (e.g., compound 4h: FGFR1 IC₅₀ = 7 nM, FGFR4 IC₅₀ = 712 nM) [3]. The 4-azaindole topology of the [3,2-b] scaffold presents the pyridine nitrogen in a position that redirects hinge-binding interactions, enabling access to a different kinome selectivity profile [4]. The antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives benchmarked against Sorafenib in A375 melanoma cells further supports oncology applications [5].

Anti-Infective Research: Antibacterial Translation Inhibitor Scaffold Derivatization

Anti-infective research teams investigating novel antibacterial mechanisms should utilize this compound as a precursor to the 5-oxo-4H-pyrrolo[3,2-b]pyridine chemotype, which was identified as a novel translation inhibitor class through large-scale HTS. The validated hit demonstrated MIC = 3.35 µg/mL against E. coli with translation-specific mechanistic signature and no detectable cytotoxicity, distinguishing it from broad-spectrum cytotoxic antibacterials [6]. The dihydro scaffold can be oxidized to the 5-oxo derivative, providing a direct synthetic path to this antibacterial phenotype. The ethyl ester offers a handle for further derivatization to optimize antibacterial potency.

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